molecular formula C12H13NO B2814324 3-Phenyl-2-azaspiro[3.3]heptan-1-one CAS No. 1803609-48-4

3-Phenyl-2-azaspiro[3.3]heptan-1-one

Cat. No.: B2814324
CAS No.: 1803609-48-4
M. Wt: 187.242
InChI Key: ZJKWIOQIRSAWLR-UHFFFAOYSA-N
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Description

3-Phenyl-2-azaspiro[3.3]heptan-1-one (CAS: 1803609-48-4) is a bicyclic spiro compound with a molecular formula of C₁₂H₁₃NO and a molecular weight of 187.24 g/mol . Its structure comprises a seven-membered spiro system fused with a phenyl group at the 3-position and a ketone group. This compound is widely utilized as a versatile small-molecule scaffold in pharmaceutical and materials research due to its rigid geometry and functional group diversity. It is available in ≥95% purity for laboratory use, with pricing ranging from €666.00 for 50 mg to €1,853.00 for 500 mg .

Properties

IUPAC Name

1-phenyl-2-azaspiro[3.3]heptan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c14-11-12(7-4-8-12)10(13-11)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJKWIOQIRSAWLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(NC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-2-azaspiro[3.3]heptan-1-one typically involves a multi-step process. One common method includes the cycloaddition reaction between an endocyclic alkene and an isocyanate, followed by reduction. For instance, the thermal [2+2] cycloaddition between endocyclic alkenes and the Graf isocyanate can yield spirocyclic β-lactams, which are then reduced with alane to produce the desired spirocyclic compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-2-azaspiro[3.3]heptan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Phenyl-2-azaspiro[3.3]heptan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenyl-2-azaspiro[3.3]heptan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Fluorinated Derivative: 3-(4-Fluorophenyl)-2-azaspiro[3.3]heptan-1-one

  • CAS : 1872447-17-0
  • Formula: C₁₂H₁₂FNO
  • Molecular Weight : 205.23 g/mol
  • Purity : ≥97%
  • Key Features : The fluorine atom at the para position of the phenyl ring enhances electronegativity and metabolic stability, making this derivative suitable for drug discovery. Its higher molecular weight (vs. the parent compound) may influence solubility and bioavailability.
  • Applications : Likely used in fluorinated drug candidates targeting CNS or oncology pathways due to fluorine’s role in improving pharmacokinetics .

Spiro Ring Expansion: 3-Phenyl-2-azaspiro[3.4]octan-1-one

  • CAS : 1876227-20-1
  • Formula: C₁₃H₁₅NO
  • Molecular Weight : 201.27 g/mol
  • Structural Difference: The spiro system expands to [3.4], creating an eight-membered ring.
  • Applications : Useful in exploring structure-activity relationships (SAR) in medicinal chemistry, particularly for enzymes requiring flexible ligands .

Diazaspiro Analogs: 2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one

  • CAS : 960079-47-4
  • Formula : C₁₁H₁₂N₂O
  • Molecular Weight : 188.2 g/mol
  • Key Features: The addition of a second nitrogen atom introduces hydrogen-bonding capability and alters electronic properties.
  • Applications : Promising for designing kinase inhibitors or GPCR modulators where dual hydrogen-bonding sites are critical .

Oxaspiro Derivatives: 3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one

  • CAS : 1909313-86-5
  • Formula: C₁₃H₁₅NO₂
  • Molecular Weight : 217.26 g/mol
  • Structural Difference : Incorporates an oxygen atom (oxa) and a larger [3.5] spiro system. The oxygen enhances polarity, while the expanded ring may reduce steric hindrance.
  • Applications : Ideal for synthesizing polar drug candidates or materials requiring oxygen-mediated reactivity .

Cycloalkyl Substituent: 3-Cyclobutyl-2-azaspiro[3.3]heptan-1-one

  • CAS : 1247782-65-5
  • Formula : C₇H₁₂N₂O
  • Molecular Weight : 140.19 g/mol
  • Key Features : Replaces the phenyl group with a cyclobutyl ring, reducing aromaticity and increasing aliphatic character. This lowers molecular weight and alters hydrophobicity.
  • Applications : Explored in fragment-based drug discovery or as a constrained scaffold for peptidomimetics .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Purity Applications
3-Phenyl-2-azaspiro[3.3]heptan-1-one 1803609-48-4 C₁₂H₁₃NO 187.24 Phenyl, [3.3] spiro ≥95% Drug scaffolds, materials
3-(4-Fluorophenyl)-2-azaspiro[3.3]heptan-1-one 1872447-17-0 C₁₂H₁₂FNO 205.23 Fluorophenyl, [3.3] spiro ≥97% Fluorinated drug candidates
3-Phenyl-2-azaspiro[3.4]octan-1-one 1876227-20-1 C₁₃H₁₅NO 201.27 [3.4] spiro, expanded ring N/A SAR studies
2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one 960079-47-4 C₁₁H₁₂N₂O 188.20 Dual nitrogen, hydrogen bonding ≥95% Kinase/GPCR inhibitors
3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one 1909313-86-5 C₁₃H₁₅NO₂ 217.26 Oxa, [3.5] spiro, polar ≥95% Polar drug candidates
3-Cyclobutyl-2-azaspiro[3.3]heptan-1-one 1247782-65-5 C₇H₁₂N₂O 140.19 Cyclobutyl, reduced aromaticity N/A Fragment-based screening

Key Research Findings

  • Fluorinated Derivatives : The 4-fluorophenyl analog (CAS 1872447-17-0) demonstrates improved metabolic stability compared to the parent compound, making it a preferred candidate for preclinical studies .
  • Diazaspiro Systems : The dual nitrogen in 2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one enhances solubility by ~20% in aqueous buffers, critical for oral bioavailability .
  • Spiro Ring Size : Expanding the spiro system from [3.3] to [3.4] or [3.5] reduces ring strain, as evidenced by computational modeling, which correlates with higher thermal stability .

Biological Activity

Overview

3-Phenyl-2-azaspiro[3.3]heptan-1-one is a spirocyclic compound that has attracted significant attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. The presence of a phenyl group enhances its biological activity and binding affinity to various molecular targets, making it a promising candidate for drug discovery and development.

Chemical Structure and Properties

The compound features a spiro junction between a cyclopropane and a piperidine ring, which contributes to its unique chemical reactivity and biological properties. Its molecular formula is C13H15NC_{13}H_{15}N, and its structure can be represented as follows:

Structure 3 Phenyl 2 azaspiro 3 3 heptan 1 one\text{Structure }\text{3 Phenyl 2 azaspiro 3 3 heptan 1 one}

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The spirocyclic structure allows for unique binding interactions that can modulate the activity of these targets. Research suggests that the compound may exhibit antimicrobial , anticancer , and analgesic properties, although the precise mechanisms remain under investigation.

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. In vitro tests indicated effective inhibition of various bacterial strains, including drug-resistant strains, highlighting its potential as an antibacterial agent. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Properties

Research into the anticancer effects of this compound has revealed promising results. In cellular assays, this compound demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways, suggesting potential for further development as an anticancer therapeutic agent .

Analgesic Effects

Preclinical studies have also explored the analgesic properties of this compound. Animal models indicate that the compound may reduce pain perception through modulation of pain pathways in the central nervous system, offering a potential alternative to traditional analgesics with fewer side effects .

Research Findings and Case Studies

StudyFocusFindings
Antimicrobial ActivityEffective against drug-resistant bacteria; disrupts cell wall synthesis
Anticancer PropertiesInduces apoptosis in cancer cell lines; activates caspase pathways
Analgesic EffectsReduces pain perception in animal models; modulates CNS pain pathways

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

CompoundStructureBiological Activity
2-Azaspiro[3.3]heptaneSimilar spirocyclic structure without phenyl groupModerate antimicrobial activity
1-Azaspiro[3.3]heptaneLacks phenyl substitution; lower binding affinityLimited biological activity
2-Oxa-1-azaspiro[3.3]heptaneContains oxygen in spirocyclic ring; different chemical propertiesVaries based on modifications

The presence of the phenyl group in this compound significantly enhances its biological activity compared to its analogs.

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